amino}acetic acid CAS No. 1404879-01-1](/img/structure/B6615977.png)
2-(4-bromophenyl)-2-{[(tert-butoxy)carbonyl](methyl)amino}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromophenyl)-2-{[(tert-butoxy)carbonyl](methyl)amino}acetic acid, also known as 4-Bromo-2-methyl-2-(tert-butoxycarbonyl)aminoacetic acid, is a brominated organic compound with a wide range of applications in scientific research. This compound has been studied for its ability to interact with various proteins, receptors, and enzymes in the body, and its potential to be used in drug discovery.
Applications De Recherche Scientifique
2-(4-bromophenyl)-2-{[(tert-butoxy)carbonyl](methyl)amino}acetic acid has been used in a variety of scientific research applications, including in drug discovery, protein-protein interactions, enzyme-substrate interactions, and receptor-ligand interactions. This compound has been used to study the effects of bromination on the structure and function of various proteins, receptors, and enzymes. Additionally, it has been used to study the effects of bromination on the binding affinity of various ligands to their receptors.
Mécanisme D'action
The mechanism of action of 2-(4-bromophenyl)-2-{[(tert-butoxy)carbonyl](methyl)amino}acetic acid is not fully understood. However, it is thought to interact with various proteins, receptors, and enzymes in the body, and to affect their structure and function. It is believed that the bromine atoms in the compound interact with the active sites of proteins, receptors, and enzymes, and that this interaction alters their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(4-bromophenyl)-2-{[(tert-butoxy)carbonyl](methyl)amino}acetic acid are not fully understood. However, it is thought to be able to interact with various proteins, receptors, and enzymes in the body, and to affect their structure and function. The exact effects of this compound on the body are not known, but it is thought to be able to affect the activity of various proteins, receptors, and enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-(4-bromophenyl)-2-{[(tert-butoxy)carbonyl](methyl)amino}acetic acid in laboratory experiments has several advantages. This compound is relatively easy to synthesize, and it is relatively stable in solution. Additionally, it is able to interact with various proteins, receptors, and enzymes in the body, and to affect their structure and function. However, this compound can be toxic in high concentrations, and it can be difficult to obtain in large quantities.
Orientations Futures
The future directions for 2-(4-bromophenyl)-2-{[(tert-butoxy)carbonyl](methyl)amino}acetic acid include further research into its mechanism of action, biochemical and physiological effects, and potential applications in drug discovery. Additionally, research into its potential toxicity and its ability to interact with various proteins, receptors, and enzymes in the body should be conducted. Finally, research into potential methods of synthesizing this compound in larger quantities should be conducted.
Méthodes De Synthèse
The synthesis of 2-(4-bromophenyl)-2-{[(tert-butoxy)carbonyl](methyl)amino}acetic acid can be achieved through a two-step reaction. The first step involves the reaction of 4-bromophenylacetic acid with tert-butyl chloroformate to form the corresponding tert-butyl ester. The second step involves the reaction of the tert-butyl ester with sodium methoxide to form the desired product.
Propriétés
IUPAC Name |
2-(4-bromophenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(19)16(4)11(12(17)18)9-5-7-10(15)8-6-9/h5-8,11H,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKPHTKHOOQJGNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(C1=CC=C(C=C1)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-2-((tert-butoxycarbonyl)(methyl)amino)acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

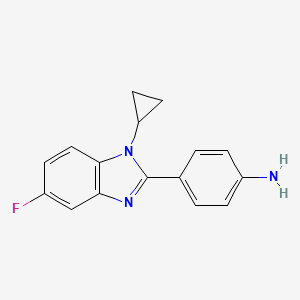
![4-[(4-Ethylbenzoyl)amino]cyclohexanecarboxylic acid](/img/structure/B6615904.png)
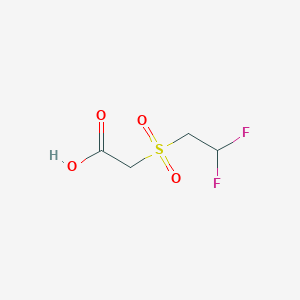
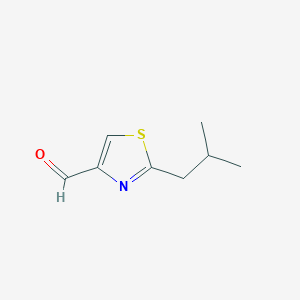
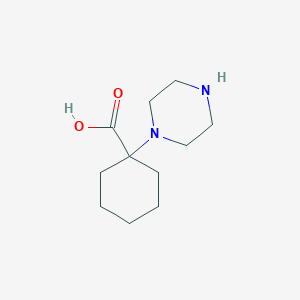
![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,3-thiazole-2-carboxylic acid](/img/structure/B6615926.png)
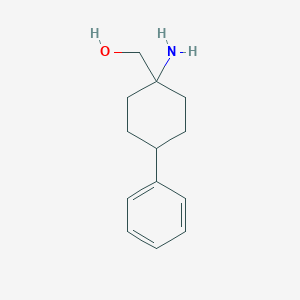
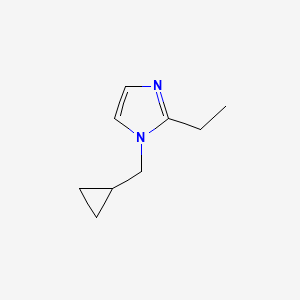
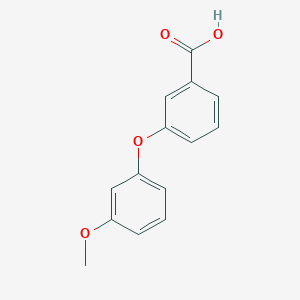
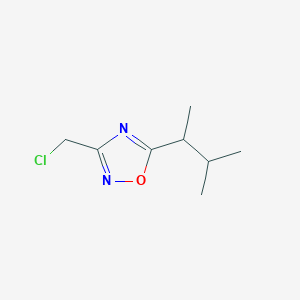
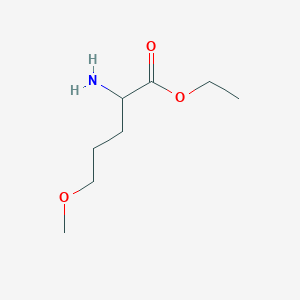
amino}-2-(4-chlorophenyl)acetic acid](/img/structure/B6615990.png)
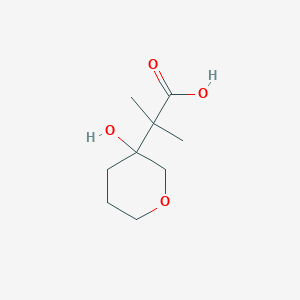
![1,8-dioxaspiro[5.5]undecan-4-one](/img/structure/B6616001.png)